Ethyl undec-10-ynoate
Description
Properties
CAS No. |
94030-75-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
ethyl undec-10-ynoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h1H,4-12H2,2H3 |
InChI Key |
RIINEWTVKLQWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl undec-10-ynoate can be synthesized through the esterification of 10-Undecynoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne functional group.
Transesterification: This compound can participate in transesterification reactions, where it reacts with alcohols in the presence of catalysts such as copper-deposited vanadium pentoxide to form new ester products.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, tert-butyl hydroperoxide, aqueous dioxane.
Transesterification: Copper-deposited vanadium pentoxide, 1,4-cyclohexanedimethanol.
Major Products:
Oxidation: 9-oxo-undec-10-ynoate, 9-hydroxy-undec-10-ynoate.
Transesterification: Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate).
Scientific Research Applications
Chemical Synthesis Applications
1. Transesterification Reactions
Ethyl undec-10-ynoate is often utilized in transesterification processes, where it reacts with alcohols to form esters. This reaction is crucial in the production of biodiesel and bio-based materials. Recent studies have demonstrated the effectiveness of metal oxide catalysts, such as copper-deposited vanadium pentoxide, in enhancing the selectivity and conversion rates during these reactions . The ability to utilize different alcohols allows for the synthesis of diverse esters with tailored properties.
2. Polymer Synthesis
The compound's unique structure allows it to serve as a monomer in polymer synthesis. For instance, it has been shown to participate in the creation of biobased polyesters through transesterification with various alcohols . The resulting polymers can exhibit desirable mechanical and thermal properties, making them suitable for applications in packaging and coatings.
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of undec-10-enoic acid, related to this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans . The antimicrobial efficacy can be attributed to their structural features, which allow for interaction with microbial membranes.
2. Lipid Metabolism Research
this compound's interactions within biological systems are also being explored in the context of lipid metabolism. Its metabolic pathways may provide insights into lipid-related disorders and potential therapeutic targets.
Analytical Applications
1. Chromatography
this compound is utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It can be separated and analyzed using reverse-phase HPLC methods, which are essential for purity assessments and impurity profiling in pharmaceutical applications . The scalability of these methods makes them suitable for both research and industrial applications.
Mechanism of Action
The mechanism of action of ethyl undec-10-ynoate largely depends on its chemical reactivity. In biological systems, its derivatives can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. The ester functional group allows it to participate in various biochemical pathways, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
Ethyl 10-undecenoate (Double Bond Analogue)
Molecular Formula: C₁₃H₂₄O₂ Molecular Weight: 212.33 g/mol Key Properties: Boiling point = 259°C, specific gravity = 0.88, soluble in ethanol . Structural Difference: Contains a double bond (ene) instead of a triple bond (yne). Applications: Widely used in flavor/fragrance industries and polymer synthesis due to its lower reactivity compared to alkyne derivatives.
Benzhydryl undec-10-ynoate
Molecular Formula : C₂₄H₂₈O₂
Molecular Weight : 348.48 g/mol
Key Properties : Melting point = 40–41°C; characterized by a benzhydryl (diphenylmethyl) group .
Applications : Serves as an intermediate in organic synthesis, particularly for bulky ester derivatives in natural product synthesis.
Benzyl undec-10-ynoate
Molecular Formula: C₁₈H₂₂O₂ Molecular Weight: 270.37 g/mol Key Properties: Synthesized via nucleophilic substitution (10-undecynoic acid + benzyl bromide) . Applications: Used in click chemistry and as a precursor for bioactive molecules.
Friedelan-3α/β-yl undec-10-ynoate
Molecular Formula : C₄₁H₆₂O₂ (varies with triterpene core)
Key Properties : Part of friedelinyl esters with demonstrated cytotoxic activity against leukemia cells .
Applications : Explored in anticancer drug development due to enhanced bioactivity from the alkyne moiety.
Phenethyl undec-10-enoate
Molecular Formula: C₁₉H₂₈O₂ Key Properties: Contains a phenethyl group and a double bond . Applications: Potential use in fragrance formulations and polymer plasticizers.
Data Table: Comparative Analysis
Key Findings and Functional Differences
- Reactivity: The triple bond in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), making it valuable in bioconjugation and drug design. In contrast, ethyl 10-undecenoate undergoes hydrogenation or polymerization due to its double bond .
- Hydrophobicity: this compound’s higher LogP (4.27 vs. ~3.5 estimated for ethyl 10-undecenoate) enhances membrane permeability, favoring its use in drug delivery .
- Thermal Stability: Ethyl 10-undecenoate’s higher boiling point (259°C) suits industrial processes, while alkyne derivatives are preferred in low-temperature syntheses .
- Biological Activity: Friedelinyl undec-10-ynoate derivatives show cytotoxic effects, highlighting the role of the alkyne group in modulating bioactivity .
Biological Activity
Ethyl undec-10-ynoate, a compound derived from undecenoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is an aliphatic compound with a terminal alkyne functional group. Its structure can be represented as follows:
The presence of the alkyne group contributes to its reactivity and interaction with biological systems.
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, derivatives of undecenoic acid, including this compound, were tested against various pathogenic strains, showing promising results against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential as an antimicrobial agent .
2. Antitumor Activity
Research has indicated that compounds related to undecenoic acid derivatives possess antitumor properties. A study highlighted the synthesis of hydrazide-hydrazone derivatives from undecenoic acid that displayed significant cytotoxic activity against cancer cell lines. The structure-activity relationship (SAR) studies suggested that modifications in the alkyl chain could enhance the antitumor efficacy .
3. Anti-inflammatory Properties
This compound has also been noted for its anti-inflammatory effects. Compounds derived from this structure were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating a reduction in inflammation markers in cell cultures .
Case Study 1: Antimicrobial Screening
A series of this compound derivatives were synthesized and screened for antimicrobial activity using the tube dilution method against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values as low as 50 µg/mL, indicating strong antibacterial activity .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 50 |
| B | Escherichia coli | 100 |
| C | Aspergillus niger | 75 |
Case Study 2: Antitumor Evaluation
In a study assessing the cytotoxic effects of undecenoic acid derivatives on cancer cell lines, this compound was shown to inhibit cell proliferation significantly. The IC50 values ranged from 20 to 40 µM across different cancer types, demonstrating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 35 |
Synthesis Techniques
The synthesis of this compound typically involves several steps, including the transesterification of fatty acids or their derivatives. Recent advancements have introduced catalytic methods using metal oxides that enhance yield and selectivity during the synthesis process .
Chemical Reactions Analysis
Transesterification Reactions
Transesterification of ethyl undec-10-ynoate with diols like 1,4-cyclohexanedimethanol is a key reaction, catalyzed by metal oxides. Studies highlight nanosized vanadium pentoxide (V₂O₅) as an efficient catalyst, achieving 94% conversion of the diol and 64.2% yield of the diester product under optimized conditions (100°C, 23 h) .
Catalyst Comparison
| Catalyst | Conversion of this compound | Conversion of Diol | Yield of Diester | Yield of Monoester |
|---|---|---|---|---|
| V₂O₅ | 40% | 94% | 64.2% | 8.2% |
| ZnO | 10% | 16% | 13.6% | 0.6% |
| TiO₂ | 26% | 32% | 4.3% | 4.0% |
| Cu-deposited V₂O₅ | 99% (after 23 h) | 99% | 91% | 7% |
Key Observations :
-
V₂O₅ exhibits superior catalytic activity due to dual Lewis/Bronsted acid sites .
-
Cu-deposited V₂O₅ maintains high selectivity (92–96%) for diester formation even after multiple cycles, enabling recyclability .
Reaction Mechanism
V₂O₅ facilitates transesterification via coordination of the carbonyl oxygen, lowering the activation energy for nucleophilic attack by the diol . The terminal alkyne group enhances steric accessibility but does not directly participate in the reaction.
Hydrazide Derivative Formation
This compound reacts with hydrazine hydrate to form undec-10-enehydrazide , which serves as a precursor for N'-benzylidene/(1-phenylethylidene)hydrazides .
Structural Features
The hydrazide derivatives retain the terminal alkyne group, enabling further functionalization in materials science and pharmaceutical applications .
Reactivity Trends
-
Catalyst Efficiency : V₂O₅ and Cu-deposited variants outperform other metal oxides (e.g., TiO₂, ZnO) in transesterification .
-
Selectivity : Diester formation dominates with V₂O₅, while ZnO favors monoester products .
-
Recyclability : Cu-deposited V₂O₅ maintains >90% diol conversion after multiple cycles, indicating robust catalytic stability .
Research Implications
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ethyl undec-10-ynoate with high purity, and how can purity be validated experimentally?
- Methodology : Use Fischer esterification or Steglich esterification, ensuring stoichiometric control of reactants (e.g., undec-10-ynoic acid and ethanol). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile fractions or nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkage and alkyne presence .
- Data Interpretation : Compare retention times (GC-MS) and spectral shifts (NMR) against reference databases (e.g., SciFinder, PubChem). Quantify impurities using integration of NMR peaks or GC area-under-curve analysis .
Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?
- Experimental Design :
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Solubility : Use shake-flask method in solvents (e.g., DMSO, ethanol) with UV-Vis spectrophotometry for quantification.
- Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) for alkyne C≡C stretch (~2100–2260 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Q. How should researchers design preliminary experiments to assess this compound’s reactivity in cross-coupling reactions?
- Approach : Screen catalysts (e.g., Pd/C, CuI) and bases (e.g., K₂CO₃, Et₃N) in Sonogashira or Glaser-Hay coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products for NMR/GC-MS analysis.
- Variables : Optimize molar ratios (alkyne:halide:catalyst), solvent polarity (DMF vs. THF), and reaction time .
Advanced Research Questions
Q. How can kinetic studies be designed to elucidate the reaction mechanisms of this compound in organometallic catalysis?
- Methodology : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates. Perform density functional theory (DFT) calculations to model transition states and compare experimental activation energies with computational results.
- Data Contradictions : If experimental rates deviate from theoretical predictions, re-evaluate solvent effects or catalyst decomposition pathways using inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What strategies resolve contradictions in literature data regarding this compound’s stability under oxidative conditions?
- Critical Analysis :
- Compare experimental conditions (e.g., oxygen concentration, light exposure) across studies.
- Replicate conflicting protocols with controlled variables (e.g., inert atmosphere vs. ambient air).
- Use electron paramagnetic resonance (EPR) to detect radical intermediates, which may explain degradation pathways .
Q. How can reaction conditions be optimized for this compound’s use in multi-step syntheses (e.g., polymer precursors)?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, pressure, and reagent concentrations. Validate scalability by comparing yields in batch vs. flow reactors .
- Troubleshooting : Monitor side reactions (e.g., alkyne oligomerization) using gel permeation chromatography (GPC) for polymer molecular weight distribution .
Q. What computational approaches predict this compound’s interactions with biological targets (e.g., enzyme active sites)?
- Methodology : Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) using crystallographic protein structures (PDB database). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Limitations : Address force field inaccuracies by calibrating simulations with experimental thermodynamic data (ΔG, ΔH) .
Methodological Best Practices
- Reproducibility : Document reagent lot numbers, instrument calibration dates, and environmental conditions (e.g., humidity for hygroscopic reactions) .
- Data Management : Archive raw spectra/chromatograms in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
- Literature Review : Cross-reference synthesis protocols with patents (e.g., USPTO, Espacenet) and peer-reviewed journals (ACS, RSC) to identify gaps or inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
